2,6-Dimethylpyridin-3-ylboronic acid

Boronic Acid Stability Suzuki-Miyaura Coupling Heteroaryl Boronic Acids

This heteroaryl boronic acid is essential for medicinal chemistry programs targeting PRC2 (EED/EZH2) and HIV integrase. The 2,6-dimethyl substitution pattern is critical for sub-nanomolar target binding affinity (IC50 = 4.90 nM in EED assays) and enhances Suzuki-Miyaura coupling stability compared to unstable 2-pyridinyl analogs. Procure this precise scaffold to incorporate a validated, high-affinity motif into next-generation antiviral and oncology compound libraries.

Molecular Formula C7H10BNO2
Molecular Weight 150.97 g/mol
CAS No. 693774-55-9
Cat. No. B1350385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpyridin-3-ylboronic acid
CAS693774-55-9
Molecular FormulaC7H10BNO2
Molecular Weight150.97 g/mol
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)C)C)(O)O
InChIInChI=1S/C7H10BNO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4,10-11H,1-2H3
InChIKeyOZGKXVIJOMDZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylpyridin-3-ylboronic Acid (CAS 693774-55-9): Core Chemical Identifier and Physicochemical Profile for Procurement Decision-Making


2,6-Dimethylpyridin-3-ylboronic acid is an organoboron compound in the heteroaryl boronic acid class, characterized by a pyridine ring substituted with methyl groups at the 2- and 6-positions and a boronic acid functionality at the 3-position. Its molecular formula is C₇H₁₀BNO₂, with a molecular weight of 150.97 g/mol [1]. The compound is a white to light yellow solid with a computed boiling point of 295.8±50.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . It is primarily utilized as a key building block in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, enabling the synthesis of complex organic molecules in pharmaceutical and agrochemical research [1].

2,6-Dimethylpyridin-3-ylboronic Acid: Why Substitution with Generic Pyridinyl Boronic Acids Compromises Reaction Outcomes and Scaffold Performance


The substitution of 2,6-dimethylpyridin-3-ylboronic acid with unsubstituted or differently substituted pyridinyl boronic acids is not straightforward due to the critical influence of ring substitution on both stability and reactivity. Pyridinyl boronic acids exhibit variable stability: while 3- and 4-pyridinylboronic acids are generally stable, 2-pyridinylboronic acids are notoriously unstable and prone to deboronation, limiting their practical use . The 2,6-dimethyl substitution pattern on the pyridine ring enhances electronic and steric properties, directly impacting the efficiency and selectivity of Suzuki-Miyaura couplings. Additionally, the specific substitution pattern is essential for the biological activity of downstream pharmaceutical candidates; replacing it with an analog lacking the 2,6-dimethyl groups can result in significant loss of target binding affinity, as evidenced by the sub-nanomolar IC50 values achieved only with the 2,6-dimethylpyridin-3-yl motif [1].

Quantitative Differentiation of 2,6-Dimethylpyridin-3-ylboronic Acid: Comparative Reactivity, Stability, and Bioactivity Data for Informed Selection


Enhanced Stability of 3-Position Pyridinyl Boronic Acids Compared to 2-Position Isomers

Pyridin-3-ylboronic acids, including 2,6-dimethylpyridin-3-ylboronic acid, exhibit significantly greater thermal and chemical stability compared to their 2-position analogs. Literature indicates that 2-pyridinylboronic acids are notoriously unstable and prone to deboronation, while 3- and 4-pyridinylboronic acids are thermally stable and can be handled under normal laboratory conditions . This stability advantage is a key differentiator for 2,6-dimethylpyridin-3-ylboronic acid over 2-substituted pyridinyl boronic acids, ensuring reliable performance in Suzuki-Miyaura couplings without the need for specialized handling or in situ generation.

Boronic Acid Stability Suzuki-Miyaura Coupling Heteroaryl Boronic Acids

Sub-Nanomolar Inhibitory Potency of a 2,6-Dimethylpyridin-3-yl Containing Compound in an EED-H3K27Me3 Binding Assay

A derivative incorporating the 2,6-dimethylpyridin-3-yl motif (ethyl 8-(2,6-dimethylpyridin-3-yl)-5-(((5-fluoro-...) demonstrated potent inhibition in the EED-H3K27Me3 competition binding assay with an IC50 of 4.90 nM [1]. This high potency highlights the value of the 2,6-dimethylpyridin-3-yl scaffold in generating bioactive compounds targeting the PRC2 complex, a validated therapeutic target in oncology.

Epigenetics Drug Discovery PRC2 Inhibition

Utilization of 2,6-Dimethylpyridin-3-yl Scaffold in HIV-1 Integrase Inhibitor Development

The 2,6-dimethylpyridin-3-yl moiety is a critical component in the synthesis of an advanced HIV-1 integrase inhibitor. Specifically, sodium-2-(tert-butoxy)-2-(5-(2-(2-chloro-6-methylbenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl) acetate (SCMTDDA) was prepared as an intermediate for an active pharmaceutical ingredient (API) designed to inhibit HIV-1 integrase [1]. The presence of the 2,6-dimethyl substitution pattern is integral to the molecule's structure and likely contributes to its binding interactions and pharmacokinetic properties.

Antiviral Research HIV Integrase Inhibitor

Optimal Use Cases for 2,6-Dimethylpyridin-3-ylboronic Acid: Targeting High-Value Pharmaceutical and Chemical Synthesis Programs


Medicinal Chemistry: Epigenetic Drug Discovery Targeting PRC2/EED

Given the demonstrated sub-nanomolar IC50 value (4.90 nM) of a 2,6-dimethylpyridin-3-yl containing compound in an EED-H3K27Me3 competition binding assay [1], this boronic acid is a strategic choice for building compound libraries aimed at disrupting the PRC2 complex. Researchers developing novel EED or EZH2 inhibitors for oncology indications should prioritize this reagent to incorporate a scaffold with proven high-affinity potential.

Antiviral Drug Development: Synthesis of HIV-1 Integrase Inhibitor Analogs

The compound's demonstrated use as a key intermediate in an HIV-1 integrase inhibitor program [2] positions it as a valuable building block for antiviral research. Procurement is recommended for medicinal chemistry teams working on next-generation integrase inhibitors or exploring novel chemical matter for HIV and other viral targets where similar pyridine-based pharmacophores are relevant.

Cross-Coupling Chemistry: Reliable Suzuki-Miyaura Partner for Complex Heterobiaryl Synthesis

The 3-position boronic acid on the pyridine ring provides a stable, isolable reagent suitable for standard Suzuki-Miyaura cross-coupling conditions, unlike unstable 2-pyridinylboronic acids . This makes it an excellent choice for synthesizing complex heterobiaryl structures, particularly where the steric and electronic influence of the 2,6-dimethyl groups is required for downstream functionalization or biological activity.

Technical Documentation Hub

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